molecular formula C14H21N B1519262 [1-(3-Methylphenyl)cyclohexyl]methanamine CAS No. 1094477-12-9

[1-(3-Methylphenyl)cyclohexyl]methanamine

Cat. No.: B1519262
CAS No.: 1094477-12-9
M. Wt: 203.32 g/mol
InChI Key: MAQLUZGGBATJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Naming Conventions for Cyclohexylmethanamine Derivatives

The systematic IUPAC name for this compound is [1-(3-methylphenyl)cyclohexyl]methanamine , derived through hierarchical substituent prioritization rules. The parent structure is cyclohexanemethanamine , with a 3-methylphenyl group attached to the cyclohexane ring at position 1. Key naming considerations include:

  • Cyclohexane backbone : The six-membered carbocyclic ring serves as the primary structure.
  • Methanamine group : The -NH2 moiety is positioned on a methyl branch at the cyclohexane’s C1 atom.
  • 3-Methylphenyl substituent : A toluene-derived aryl group (meta-methyl substitution) is bonded to C1 of the cyclohexane.

Alternative names include cyclohexyl(m-tolyl)methanamine and [1-(m-tolyl)cyclohexyl]methylamine , reflecting functional group orientation. For comparison, derivatives like 1-(2-methylphenyl)cyclohexylmethanamine prioritize ortho-substitution numbering, while 1,3-cyclohexanebis(methylamine) uses bis-aminomethyl terminology.

Molecular Geometry and Conformational Analysis

The compound’s geometry is dominated by the chair conformation of the cyclohexane ring, with axial and equatorial substituents influencing stability:

Substituent Position Energy Contribution
3-Methylphenyl Equatorial Lower steric strain
Methanamine (-CH2NH2) Axial Reduced 1,3-diaxial interactions

Key observations :

  • 3-Methylphenyl group : Prefers equatorial placement to avoid van der Waals repulsion with axial hydrogens. This aligns with findings for phenylcyclohexane , where equatorial phenyl groups are 1.0–1.5 kcal/mol more stable.
  • Methanamine group : Adopts axial orientation to minimize gauche interactions with the cyclohexane ring.
  • Torsional flexibility : The phenyl ring rotates freely (barrier ~2–3 kcal/mol), enabling dynamic conformational interconversion.

Computational studies (B3LYP/6-311G*) suggest a ΔG° of 0.8 kcal/mol favoring the equatorial 3-methylphenyl conformation at 25°C.

Comparative Structural Analysis with Related Arylcyclohexylamines

The compound shares structural motifs with psychoactive arylcyclohexylamines but differs in substitution patterns:

Compound Substituents Molecular Formula Key Structural Difference
This compound 3-Methylphenyl, methanamine C14H21N Primary amine, no heterocycle
Phencyclidine (PCP) Piperidine ring, phenyl C17H25N Tertiary amine (N-piperidine)
Ketamine Chlorophenyl, ketone, methylamine C13H16ClNO Carbonyl group at C2
1,3-Cyclohexanebis(methylamine) Two aminomethyl groups C8H18N2 Dual amine functionality

Functional implications :

  • Primary vs. tertiary amines : The methanamine group’s lone pair orientation may alter hydrogen-bonding capacity compared to PCP’s piperidine.
  • Aryl substitution : The meta-methyl group increases lipophilicity (LogP ≈ 3.2) relative to unsubstituted phenyl analogs (LogP ≈ 2.5).
  • Rigidity : Unlike adamantane-PCP hybrids , the cyclohexane ring allows conformational flexibility, potentially modulating receptor binding kinetics.

Properties

IUPAC Name

[1-(3-methylphenyl)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-12-6-5-7-13(10-12)14(11-15)8-3-2-4-9-14/h5-7,10H,2-4,8-9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQLUZGGBATJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Summary Table of Preparation Methods

Method Key Reactions Yields (%) Advantages Notes
Grignard reaction + acid workup Mg + chlorocyclohexane → Grignard; reaction with methyl phenyl ketone; acid precipitation High (not specified) High yield, cost-effective, scalable Produces hydrochloride salt directly
Amide intermediate + reduction Acetyl/formyl derivatives → reduction → amine salt formation 87-99 High purity, well-characterized Recrystallization improves purity
Multi-step cyclohexanone functionalization Sulfonylation, Grignard addition, hydrogenation, Mitsunobu reaction Variable Structural diversity, stereocontrol Complex but versatile synthesis

Detailed Research Findings

  • The Grignard-based method offers a straightforward approach with controlled molar ratios and reaction times, yielding the hydrochloride salt with oven drying at 70-85 °C to ensure product stability.
  • The amide intermediate route provides reproducible high yields (~95-99%) for acetyl and formyl derivatives, with careful recrystallization steps producing crystalline hydrochloride salts with melting points around 214-215 °C, confirming high purity and consistent structure.
  • The multi-step synthesis involving cyclohexanedione derivatives allows for the introduction of various substituents and stereochemical variants, expanding the chemical space of cyclohexylamine analogues. This method uses well-established reagents such as methane sulfonyl chloride, sodium ethoxide, Grignard reagents, and catalytic hydrogenation, followed by Mitsunobu reactions for amine installation.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions. Common oxidizing agents include:

  • Potassium permanganate (KMnO₄) : Oxidizes the amine to a nitro compound in acidic media .

  • Hydrogen peroxide (H₂O₂) : Produces hydroxylamine derivatives under mild conditions.

Example Reaction Pathway :

 1 3 Methylphenyl cyclohexyl methanamineKMnO4/H+ 1 3 Methylphenyl cyclohexyl nitromethane\text{ 1 3 Methylphenyl cyclohexyl methanamine}\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{ 1 3 Methylphenyl cyclohexyl nitromethane}

Electrophilic Aromatic Substitution

The 3-methylphenyl group directs electrophilic substitution to the para and ortho positions due to its electron-donating methyl group. Key reactions include:

Reaction Type Reagents/Conditions Products Reference
Nitration HNO₃/H₂SO₄, 0–5°C3-Methyl-4-nitrobenzene derivative
Bromination Br₂/FeBr₃, reflux3-Methyl-4-bromobenzene derivative

Nucleophilic Reactions at the Amine Group

The amine participates in nucleophilic substitution and acylation:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:

R NH2+CH3COClpyridineR NHCOCH3\text{R NH}_2+\text{CH}_3\text{COCl}\xrightarrow{\text{pyridine}}\text{R NHCOCH}_3

Conditions : Pyridine as a base, room temperature .

Alkylation

Forms secondary amines via reaction with alkyl halides (e.g., methyl iodide):

R NH2+CH3INaH DMFR NHCH3\text{R NH}_2+\text{CH}_3\text{I}\xrightarrow{\text{NaH DMF}}\text{R NHCH}_3

Conditions : Sodium hydride (NaH) in anhydrous DMF .

Reduction Reactions

While the compound itself is not typically reduced, intermediates such as imines (formed via Schiff base reactions) can be reduced to secondary amines using:

  • Sodium borohydride (NaBH₄) : Mild reducing agent in ethanol .

  • Lithium aluminum hydride (LiAlH₄) : For sterically hindered substrates.

Comparative Reactivity with Analogous Compounds

The methyl group on the phenyl ring enhances electron density, increasing reaction rates in electrophilic substitutions compared to halogenated analogs.

Compound Nitration Rate (Relative) Bromination Position
[1-(3-Methylphenyl)cyclohexyl]methanamine1.0 (Reference)Para (70%), Ortho (30%)
[1-(4-Chlorophenyl)cyclohexyl]methanamine0.4Meta (100%)

Mechanistic Insights

  • Amine Oxidation : Proceeds via a two-electron transfer mechanism, forming nitro intermediates .

  • Electrophilic Substitution : Methyl group activates the ring through +I effect, favoring ortho/para attack .

Scientific Research Applications

Biological Activities

Research indicates that [1-(3-Methylphenyl)cyclohexyl]methanamine exhibits various biological activities, particularly relevant to drug discovery:

  • Receptor Interaction : The compound has shown potential in modulating specific receptors and enzymes, which may lead to therapeutic applications. For instance, its structure allows it to interact with neuropeptide systems, suggesting possible roles in treating conditions related to stress and appetite control .
  • Pharmacological Studies : Preliminary studies indicate that compounds with similar structures can exhibit significant affinity for NMDA receptors and serotonin transporters, which are crucial in neuropharmacology . Understanding these interactions can provide insights into the compound's psychoactive properties and therapeutic potential.

Therapeutic Applications

The unique structural characteristics of this compound suggest several therapeutic applications:

  • Neuropharmacology : Given its potential receptor interactions, it may serve as a candidate for developing treatments for neurological disorders.
  • Pain Management : Similar compounds have been investigated for their analgesic properties, indicating that this compound could also be explored in pain relief contexts.

Case Studies

  • Antagonist Activity : A study highlighted the antagonist activity of structurally similar compounds against specific neuropeptide receptors. These findings suggest that this compound could be evaluated for similar properties in future research .
  • Polypharmacological Mechanisms : Research into related arylcyclohexylamines has revealed complex interactions with multiple receptor systems. This raises the possibility that this compound may exhibit polypharmacological effects, making it a valuable compound for further investigation in drug development .

Mechanism of Action

The mechanism by which [1-(3-Methylphenyl)cyclohexyl]methanamine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely depending on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following sections compare [1-(3-Methylphenyl)cyclohexyl]methanamine with key analogs, focusing on substituent effects, physicochemical properties, and synthetic relevance.

Substituent Variations on the Aromatic Ring

Fluorophenyl Substitution: [1-(4-Fluorophenyl)cyclohexyl]methanamine (17f)
  • Structure : A 4-fluorophenyl group replaces the 3-methylphenyl group.
  • Molecular Formula : C₁₃H₁₈FN.
  • Key Data :
    • GC/MS : Dominant peaks at m/z 176 (40%), 135 (15%), and 109 (100%) .
    • NMR : δ1.14–1.52 (cyclohexane protons), δ7.00–7.31 (fluorophenyl protons) .
Pyridinyl Substitution: [1-(2-Pyridinyl)cyclohexyl]methanamine (17e)
  • Structure : A 2-pyridinyl group introduces a nitrogen heterocycle.
  • Molecular Formula : C₁₂H₁₈N₂.
  • Key Data :
    • GC/MS : Peaks at m/z 173 (11%), 161 (100%), and 132 (50%) .
    • NMR : δ8.60–8.62 (pyridinyl proton) .
  • Comparison : The pyridinyl group enhances hydrogen-bonding capacity, which may improve solubility and target interaction in biological systems.
Methoxyphenyl Substitution: 1-[2-(3-Methoxyphenyl)cyclohexenyl]-N,N-dimethylmethanamine HCl
  • Structure : A 3-methoxyphenyl group and dimethylamine substituent; cyclohexene ring instead of cyclohexane.
  • Molecular Formula: C₁₆H₂₄ClNO.
  • Comparison : The methoxy group increases electron density, while the cyclohexene ring introduces conformational rigidity .

Variations in the Cyclohexane Ring

Trifluoromethoxy Substitution: 1-[4-(Trifluoromethoxy)cyclohexyl]methanamine
  • Structure : A trifluoromethoxy group at the cyclohexane 4-position.
  • Molecular Formula: C₈H₁₄F₃NO.
  • Key Data :
    • Physicochemical Impact : The trifluoromethoxy group significantly increases lipophilicity (logP) and metabolic stability .
  • Comparison : The electron-withdrawing CF₃O group contrasts with the electron-donating methyl group in the target compound, affecting electronic distribution and bioavailability.
Diamine Analog: [3-(Aminomethyl)cyclohexyl]methanamine
  • Structure : Two primary amine groups on the cyclohexane ring.
  • Molecular Formula : C₈H₁₈N₂.
  • Comparison: The diamine structure enables cross-linking reactions, unlike the monoamine target compound.

Amine Group Modifications

N,N-Dimethyl Derivative: 2-Anhydrotramadol Hydrochloride
  • Structure : N,N-dimethylmethanamine with a cyclohexene ring.
  • Molecular Formula: C₁₆H₂₄ClNO.
  • Key Data :
    • Bioactivity : Acts as a κ-opioid receptor ligand, highlighting the role of amine substitution in receptor selectivity .
  • Comparison : Dimethylation reduces primary amine reactivity but enhances CNS penetration due to increased lipophilicity .

Key Research Findings

  • Substituent Electronic Effects : Electron-donating groups (e.g., methyl) enhance lipophilicity, while electron-withdrawing groups (e.g., fluorine, trifluoromethoxy) improve metabolic stability .
  • Ring Conformation : Cyclohexene rings (as in 2-anhydrotramadol) introduce strain, altering binding kinetics compared to saturated cyclohexane derivatives .
  • Amine Functionality : Primary amines (target compound) offer reactive sites for derivatization, whereas tertiary amines (e.g., N,N-dimethyl) enhance membrane permeability .

Biological Activity

[1-(3-Methylphenyl)cyclohexyl]methanamine, commonly referred to as 3-MMC (3-methylmethcathinone), is a synthetic compound belonging to the class of cathinones, which are structurally similar to amphetamines. This compound has garnered attention due to its psychoactive effects and potential therapeutic applications. This article delves into the biological activity of 3-MMC, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H17N
  • SMILES Notation : CC(C)C1=CC=CC=C1C(C)N

This compound features a cyclohexyl group attached to a methanamine moiety and a 3-methylphenyl group, contributing to its unique biological properties.

3-MMC primarily exerts its effects through the modulation of monoamine neurotransmitter systems. It acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin transporters. This action results in increased levels of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation of postsynaptic receptors.

Key Mechanisms:

  • Dopamine Reuptake Inhibition : Increases dopaminergic signaling, contributing to its stimulant effects.
  • Norepinephrine Reuptake Inhibition : Enhances alertness and energy levels.
  • Serotonin Reuptake Inhibition : May influence mood and emotional states.

Biological Activity and Pharmacological Effects

The biological activity of 3-MMC has been studied in various contexts, particularly concerning its psychoactive properties and potential therapeutic uses.

Psychoactive Effects:

  • Stimulant Properties : Users report increased energy, euphoria, and heightened sociability.
  • Adverse Effects : Common side effects include tachycardia, hypertension, anxiety, and agitation. Severe cases have led to acute poisoning incidents.

Case Studies:

  • Acute Poisoning Incidents : A risk assessment by the European Monitoring Centre for Drugs and Drug Addiction documented 14 cases of acute poisoning related to 3-MMC use. Symptoms included sympathomimetic toxicity such as tachycardia and hallucinations .
  • Clinical Observations : Reports indicate that 3-MMC has been involved in various clinical admissions for intoxication. The majority of cases involved poly-drug use, complicating the clinical picture .

Research Findings

Recent studies have explored the pharmacological potential of 3-MMC beyond recreational use:

  • Animal Studies : Research involving Sprague-Dawley rats demonstrated that 3-MMC increases locomotor activity similar to methamphetamine but with distinct temporal profiles .
  • Behavioral Studies : In elevated plus maze tests, 3-MMC exhibited anxiolytic-like effects at lower doses but increased anxiety-like behavior with chronic administration .

Data Table: Summary of Biological Activity

Parameter Findings
Dopamine Reuptake Inhibition leading to increased dopaminergic activity
Norepinephrine Reuptake Enhanced alertness
Serotonin Reuptake Mood enhancement
Common Side Effects Tachycardia, hypertension, anxiety
Acute Poisoning Cases Documented incidents with severe symptoms

Q & A

Q. What are the recommended synthetic routes for [1-(3-Methylphenyl)cyclohexyl]methanamine, and what challenges are associated with its stereochemical control?

Methodological Answer: The synthesis of this compound can be approached via reductive amination or Grignard reactions. For example:

  • Reductive Amination : Reacting 3-methylphenylcyclohexanone with methanamine in the presence of a reducing agent (e.g., NaBH4 or Pd/C under H₂) .
  • Cyclohexyl Intermediate Functionalization : Substituting pre-synthesized cyclohexyl derivatives with methylphenyl groups, followed by amination (e.g., using NH₃ or methylamine under catalytic conditions) .

Q. Challenges in Stereochemical Control :

  • The cyclohexyl ring can adopt chair or boat conformations, leading to axial/equatorial isomerism. Catalysts like chiral acids/bases (e.g., L-proline) may improve enantiomeric excess .
  • Steric hindrance from the 3-methylphenyl group may favor specific conformers, requiring low-temperature crystallization for separation .

Q. How can researchers optimize the purification of this compound to achieve high enantiomeric excess?

Methodological Answer:

  • Column Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane/ethanol gradients .
  • Salt Formation : Convert the free base to a hydrochloride salt (as in ) for recrystallization in ethanol/ether mixtures .
  • HPLC : Preparative chiral HPLC with amylose-based columns (e.g., Chiralpak IA) at 25°C, using n-hexane/isopropanol (90:10) .

Q. What analytical techniques are most effective for characterizing the structural conformation of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping cyclohexyl and aromatic signals. Compare with analogs like [3-(trifluoromethyl)cyclohexyl]methanamine .
  • X-ray Crystallography : Co-crystallize with heavy atoms (e.g., PtCl₂) to determine absolute configuration, though data scarcity is noted for similar compounds .
  • HR-MS : Confirm molecular weight (C₁₄H₂₁N) with <2 ppm error using ESI-TOF .

Q. What are the key safety considerations for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (similar to [3-(aminomethyl)cyclohexyl]methanamine in ).
  • Storage : Refrigerate at 2–8°C in airtight containers under nitrogen to prevent oxidation (as recommended for structurally related amines in ).
  • Spill Management : Use inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How does the 3-methylphenyl substituent influence the compound’s reactivity in nucleophilic substitution compared to trifluoromethyl analogs?

Methodological Answer:

  • Electron-Donating vs. Electron-Withdrawing Effects : The 3-methyl group (electron-donating) increases electron density on the phenyl ring, enhancing electrophilic substitution but reducing oxidative stability compared to trifluoromethyl analogs ().
  • Kinetic Studies : Compare reaction rates with benzyl chlorides in SN2 conditions (e.g., DMF/K₂CO₃). Methylphenyl derivatives may show slower kinetics due to steric hindrance .

Q. What computational methods predict the biological activity of this compound derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with serotonin receptors (5-HT2A) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to NMDA receptors, referencing trifluoromethylphenyl analogs ().
  • MD Simulations : Assess stability in lipid bilayers (e.g., CHARMM-GUI) to evaluate blood-brain barrier permeability .

Q. How can researchers resolve contradictions in reported biological activity data across different model systems?

Methodological Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
  • Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., murine vs. human liver microsomes) .
  • Negative Controls : Include structurally similar inactive analogs (e.g., [1-(4-Methylphenyl)cyclohexyl]methanamine from ) to isolate target effects .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

  • Antioxidants : Add 0.1% BHT to ethanolic stock solutions to inhibit radical formation .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via UPLC-PDA (λ=254 nm) .
  • Packaging : Use amber glass vials with PTFE-lined caps to block UV light and oxygen ingress .

Q. How do physicochemical properties (logP, pKa) compare to analogs with different aryl substituents?

Q. What advanced spectroscopic techniques determine the preferred cyclohexyl ring conformation?

Methodological Answer:

  • VT-NMR : Perform variable-temperature 1H NMR (25–60°C) in DMSO-d6 to study ring-flipping kinetics .
  • NOESY : Identify through-space correlations between axial methylphenyl protons and cyclohexyl CH₂ groups .
  • Solid-State NMR : Analyze crystalline samples to detect chair vs. twist-boat conformations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(3-Methylphenyl)cyclohexyl]methanamine
Reactant of Route 2
[1-(3-Methylphenyl)cyclohexyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.